PHA-665752 is a selective, small-molecule inhibitor of the c-Met receptor tyrosine kinase. [, , , , , ] The c-Met receptor, upon activation by its ligand hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, including cell growth, survival, motility, and invasion. [, ] While important for normal tissue development and homeostasis, aberrant c-Met signaling is implicated in the development and progression of several human cancers. [, , , ] PHA-665752's ability to selectively inhibit c-Met kinase activity makes it a valuable tool for investigating the role of the HGF/c-Met signaling pathway in both physiological and pathological conditions. [, ]
PHA-665752 acts as an ATP-competitive inhibitor of the c-Met kinase, binding to the catalytic domain of the receptor and blocking its ability to phosphorylate downstream signaling molecules. [] This inhibition effectively disrupts the HGF/c-Met signaling pathway, leading to a cascade of downstream effects, including:
a) Investigating c-Met as a Therapeutic Target: PHA-665752 has been instrumental in demonstrating the potential of c-Met as a therapeutic target in various cancers, including:* Gastric Cancer: Studies have shown that gastric cancer cells with MET amplification are highly sensitive to PHA-665752. [, ]* Mesothelioma: PHA-665752 inhibits the growth of mesothelioma cell lines that exhibit a HGF/Met autocrine loop. []* Multiple Myeloma: PHA-665752 blocks HGF-induced proliferation, migration, and adhesion of myeloma cells. []* Osteosarcoma: PHA-665752 has demonstrated antitumor effects in osteosarcoma cell lines, suppressing tumor progression and promoting apoptosis. []* Non-Small Cell Lung Cancer (NSCLC): PHA-665752 has been shown to inhibit lung tumorigenesis in preclinical models of K-ras-mutant NSCLC. []
b) Elucidating Mechanisms of Resistance: PHA-665752 has been used to unravel mechanisms of acquired resistance to c-Met inhibitors, including:* MET and KRAS Gene Amplification: Studies show that amplification of MET and KRAS genes can lead to resistance to PHA-665752 in MET-addicted cells. [, ]* HER Kinase Activation: Collateral activation of the HER kinase pathway can overcome the effects of PHA-665752 in MET-amplified gastric cancer cells. []* ABCB1 Overexpression: Overexpression of the ABCB1 transporter, associated with cancer stem cell-like properties, contributes to acquired resistance to PHA-665752 in NSCLC. [, ]
c) Exploring Combination Therapies: PHA-665752 has been used in preclinical studies to evaluate combination therapies targeting multiple signaling pathways:* Combined MET and EGFR Inhibition: Combining PHA-665752 with EGFR inhibitors like cetuximab shows promise in overcoming HGF-mediated resistance and enhancing tumor regression. [, , ] * Combined MET and HER Kinase Inhibition: Dual inhibition of MET and HER kinase signaling using PHA-665752 in combination with EGFR or HER3 inhibitors prevents the rescue effects mediated by these pathways. []* Combining MET Inhibition with HGF Neutralization: Combining PHA-665752 with an HGF-neutralizing antibody (ficlatuzumab) restores sensitivity to MET-targeted therapy and overcomes HGF-mediated resistance. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6